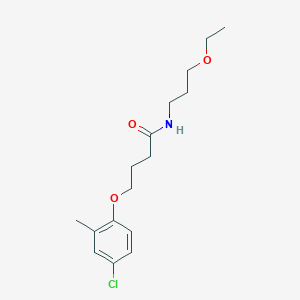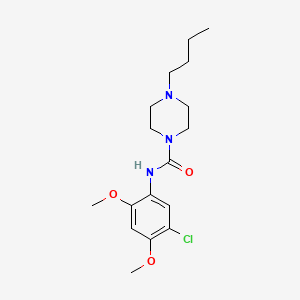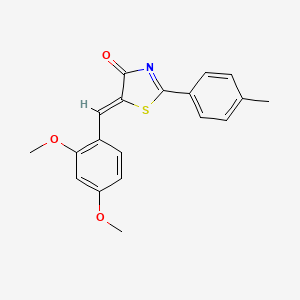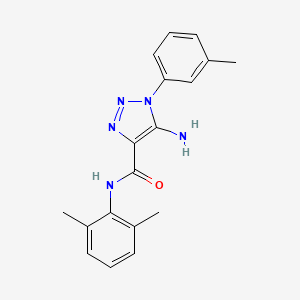
4-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)butanamide
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)butanamide, also known as CE-123, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
4-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)butanamide exerts its effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules in the body. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses in the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the body. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)butanamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. It also exhibits potent anti-inflammatory and anti-oxidant properties, making it a valuable tool for studying the mechanisms of inflammation and oxidative stress in the body. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)butanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its safety and efficacy in humans, as well as its optimal dosage and administration route. Another area of interest is its potential use in the treatment of cancer. Additional studies are needed to determine its mechanism of action and its efficacy in inhibiting the growth of cancer cells. Finally, further studies are needed to explore the potential applications of this compound in other fields of research, such as cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-oxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases. While further studies are needed to fully understand its safety and efficacy, this compound represents a valuable tool for studying the mechanisms of inflammation and oxidative stress in the body, and has the potential to lead to the development of new treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)butanamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-oxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3/c1-3-20-10-5-9-18-16(19)6-4-11-21-15-8-7-14(17)12-13(15)2/h7-8,12H,3-6,9-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFASTFSEIILUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4727434.png)


![1-butyl-6-cyclopropyl-3-methyl-4-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4727460.png)
![2-(2-chlorophenyl)-4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4727463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4727464.png)
![3,4,5-triethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4727484.png)
![6-(4-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4727488.png)
![5-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4727494.png)
![methyl ({[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B4727497.png)
![6-methyl-2-(4-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4727502.png)
![methyl [5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4727507.png)

![6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B4727537.png)